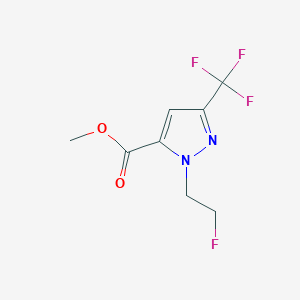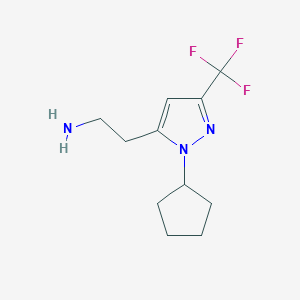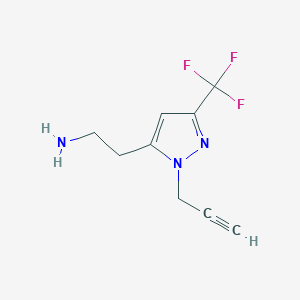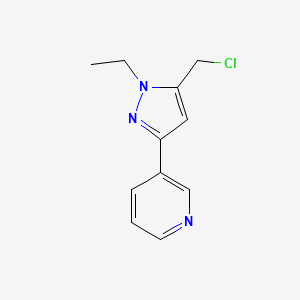
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and pyridine rings would likely result in these rings being planar. The difluoromethyl group would add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and pyridine rings, as well as the difluoromethyl and methanamine groups. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could potentially result in the compound being a base. The difluoromethyl group could increase the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
A novel ambient-temperature synthesis method for related pyrazol-5-yl methanamine derivatives was reported, yielding the target compound with high efficiency. This method involves a condensation reaction that could have implications for the synthesis of other complex molecules in pharmaceutical and material sciences (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
Some heterocyclic Schiff bases, including related compounds, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed significant seizure protection, highlighting their potential as therapeutic agents (Pandey & Srivastava, 2011).
Antimicrobial Activity
Novel derivatives of 1,3,5-trisubstituted pyrazolines, including compounds with a pyridin-4-yl methanone moiety, were synthesized and found to possess good antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Catalysis and Material Science
Unsymmetrical NCN′ and PCN pincer palladacycles, incorporating pyridin-2-yl methanamine derivatives, have been synthesized and shown to have good catalytic activity and selectivity. This research has implications for the development of new catalysts in organic synthesis (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes containing pyridin-2-yl methanamine derivatives have been explored for cellular imaging and photocytotoxicity in red light, showing significant potential for applications in photodynamic therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMSUXKBKKWRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)
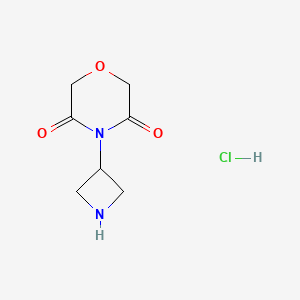

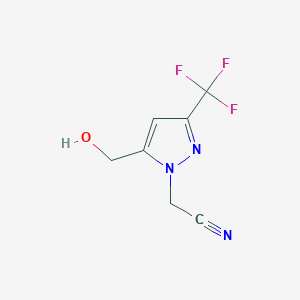

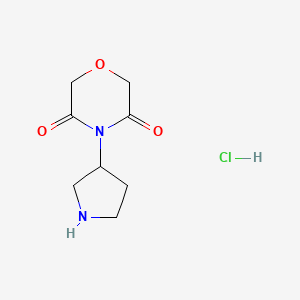
![7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1479506.png)
![4-[(Oxan-4-yl)methylidene]piperidine hydrochloride](/img/structure/B1479507.png)


